Bienvenue dans la boutique en ligne BenchChem!

ACY-738

HDAC6 selectivity Class I HDAC Biochemical assay

Choose ACY-738 for unambiguous CNS target engagement. Unlike tubastatin A, which lacks brain exposure, ACY-738 achieves robust brain α-tubulin hyperacetylation and produces antidepressant/anxiolytic effects in behavioral models. It potentiates SSRIs and enhances stress resilience via Hsp90 acetylation—mechanisms unattainable with broad-spectrum or class I HDAC inhibitors. Validated in Alzheimer’s, ALS, and SLE mouse models. Ensure your neurobiology or immunology study uses the correct tool—verify brain pharmacokinetics and class I selectivity before substituting.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
Cat. No. B605171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACY-738
SynonymsACY-738;  ACY 738;  ACY738.
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO
InChIInChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17)
InChIKeyLIIWIMDSZVNYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACY-738: A Brain-Penetrant, Highly Selective HDAC6 Inhibitor for Preclinical CNS and Autoimmune Research


ACY-738 is a synthetic small molecule belonging to the pyrimidine hydroxyl amide class of histone deacetylase (HDAC) inhibitors. It functions as a potent and selective inhibitor of HDAC6, a class IIb deacetylase primarily targeting cytosolic substrates such as α-tubulin and heat shock protein 90 (Hsp90) [1]. The compound was designed with an emphasis on improved brain bioavailability relative to earlier HDAC6 probes, thereby enabling robust central nervous system (CNS) target engagement upon systemic administration [2]. Its in vivo pharmacological profile includes modulation of microtubule acetylation, stress-related chaperone dynamics, and immune cell differentiation, positioning it as a valuable tool compound for research into neuropsychiatric, neurodegenerative, and autoimmune disorders [3].

The Risk of Generic Substitution: Why Not All HDAC6 Inhibitors Are Interchangeable in CNS-Focused Research


The class of HDAC6 inhibitors is highly heterogeneous, with significant differences in isoform selectivity profiles, blood-brain barrier (BBB) penetration, and in vivo target engagement. For example, the widely used reference compound tubastatin A exhibits comparable HDAC6 inhibitory potency in vitro but fails to produce significant CNS effects in vivo due to limited brain exposure [1]. Similarly, broad-spectrum HDAC inhibitors like vorinostat (SAHA) or class I-selective agents like MS-275 engage multiple HDAC isoforms, introducing confounding effects on histone acetylation and gene expression that obscure the specific role of HDAC6 in disease models [2]. Substituting ACY-738 with another HDAC6 inhibitor without verifying its brain pharmacokinetics or class I selectivity can lead to erroneous conclusions, particularly in neurobehavioral studies where peripheral activity or off-target inhibition may mask the true contribution of central HDAC6 function [3].

Quantitative Comparative Evidence for ACY-738: Key Differentiation Dimensions for Informed Scientific Procurement


In Vitro Selectivity Profile: ACY-738 vs. Tubastatin A and Vorinostat

In a head-to-head biochemical assay, ACY-738 demonstrated a 100-fold selectivity for HDAC6 over class I HDACs (IC50 ratio), contrasting sharply with the broad-spectrum inhibitor vorinostat (SAHA) which exhibits <30-fold selectivity, and matching the selectivity of tubastatin A [1]. However, when comparing absolute potency against class I isoforms, ACY-738 shows a distinct profile: it is 6.5-fold less potent against HDAC2 than tubastatin A (IC50: 128 nM vs 7700 nM), potentially contributing to a cleaner in vivo phenotype [2].

HDAC6 selectivity Class I HDAC Biochemical assay

In Vivo Brain Bioavailability and Target Engagement: Superiority over Tubastatin A

Despite comparable in vitro HDAC6 potency and selectivity to tubastatin A, ACY-738 achieves significantly greater brain exposure and functional target engagement following systemic administration. At a dose of 5 mg/kg (i.p.), ACY-738 induced a dramatic increase in α-tubulin acetylation in whole-brain lysates, an effect not observed with tubastatin A [1]. This differential brain penetration translates directly to distinct behavioral outcomes in vivo [2].

Brain bioavailability α-tubulin acetylation CNS target engagement

Anxiolytic-like Behavioral Efficacy in Mice: ACY-738 vs. Tubastatin A

In the open-field test, ACY-738 (50 mg/kg i.p.) significantly increased exploratory behavior (beam breaks) over 2 hours post-treatment, whereas tubastatin A (10 mg/kg i.p.) showed no effect [1]. Furthermore, the behavioral effect of ACY-738 was completely blocked in mice with a neural-specific conditional knockout of HDAC6, confirming that the effect is centrally mediated [2]. ACY-738 also produced a significant reduction in marble burying, a classic measure of anxiolytic activity, at 50 mg/kg [3].

Anxiolytic Open-field test Marble burying

Disease-Modifying Activity in Alzheimer's Disease Model: Recovery of Axonal Transport Deficits

In a study using the APP/PS1 mouse model of Alzheimer's disease, treatment with ACY-738 led to a demonstrable recovery of in vivo axonal transport deficits [1]. This was accompanied by a significant improvement in short-term learning and memory tasks, as well as beneficial modifications to tau and tubulin post-translational states [2]. While comparative data with other HDAC6 inhibitors in this exact model are limited, the study authors explicitly note that previous attempts with other HDAC6 inhibitors have had limited success preclinically due to low BBB penetration, a limitation ACY-738 was designed to overcome [3].

Alzheimer's disease Axonal transport APP/PS1 mice

Restoration of Neuronal Complexity in a Model of Chronic Migraine

In a mouse model of chronic migraine induced by nitroglycerin (NTG), ACY-738 (50 mg/kg i.p.) administered acutely restored key measures of neuronal complexity that were blunted by NTG [1]. Specifically, ACY-738 treatment significantly increased the number of branch points per neuron (p=0.0002, t=4.851), total neurite length (p<0.0001, t=10.06), and total Sholl interactions (p<0.001, t=3.342) compared to vehicle-treated controls [2].

Neuronal morphology Migraine Neuroplasticity

Attenuation of Autoimmune Disease in SLE Model via T and B Cell Modulation

In the NZB/W mouse model of systemic lupus erythematosus (SLE), chronic treatment with ACY-738 (5 or 20 mg/kg i.p.) from 22 to 38 weeks of age significantly reduced disease pathogenesis [1]. Key outcomes included decreased immune complex-mediated glomerulonephritis, lower serum anti-dsDNA antibody levels, reduced inflammatory cytokine production, and an increase in splenic regulatory T cells (Tregs) [2]. This immunomodulatory profile is distinct from that of broad-spectrum HDAC inhibitors and highlights a potential application of selective HDAC6 inhibition in autoimmunity.

Systemic lupus erythematosus Autoimmunity Immunomodulation

Validated Research Applications for ACY-738 Based on Quantitative Comparative Evidence


Investigating CNS HDAC6 Function in Mood and Anxiety Disorders

Researchers studying the neurobiology of depression and anxiety, where brain-specific HDAC6 modulation is hypothesized to play a role, should prioritize ACY-738. Evidence shows that ACY-738 achieves robust CNS target engagement and produces antidepressant- and anxiolytic-like effects in validated behavioral tests (tail suspension, social defeat, open-field, marble burying), whereas the comparator tubastatin A does not [1]. Its ability to potentiate the effects of SSRIs like citalopram [2] makes it a relevant tool for exploring adjunctive therapeutic strategies.

Probing the Role of Axonal Transport and Microtubule Stability in Neurodegeneration

For studies focused on axonal transport deficits in Alzheimer's disease, ALS, or related tauopathies, ACY-738 offers a brain-penetrant tool to test the hypothesis that stabilizing microtubules via HDAC6 inhibition can be disease-modifying. Preclinical studies have demonstrated that ACY-738 treatment recovers axonal transport in an AD mouse model [3] and increases microtubule acetylation in the spinal cord of an ALS mouse model [4].

Examining HDAC6-Dependent Regulation of Hsp90 and Glucocorticoid Signaling in Stress Resilience

Experiments designed to dissect the molecular pathways of stress resilience, specifically the role of Hsp90 acetylation in glucocorticoid receptor chaperone dynamics, are well-served by ACY-738. The compound has been shown to promote Hsp90 hyperacetylation in the brain and enhance resilience to chronic social defeat stress in mice [5]. This mechanism is distinct from histone-based epigenetic regulation and provides a specific tool for investigating cytosolic acetylation pathways.

Modulating T and B Cell Differentiation in Autoimmune Disease Models

Investigators exploring the therapeutic potential of selective HDAC6 inhibition in autoimmune conditions like systemic lupus erythematosus (SLE) should consider ACY-738. Data from the NZB/W mouse model demonstrate that ACY-738 reduces disease severity by altering B cell development and increasing regulatory T cell populations [6], providing a robust in vivo validation for immunology-focused research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACY-738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.